molecular formula C10H8N2O3 B128678 7-hydroxy-6-oxo-2H-isoquinoline-3-carboxamide CAS No. 146515-42-6

7-hydroxy-6-oxo-2H-isoquinoline-3-carboxamide

Cat. No. B128678
M. Wt: 204.18 g/mol
InChI Key: OJUNRVBMXVTBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-hydroxy-6-oxo-2H-isoquinoline-3-carboxamide, also known as 7-Hydroxy-3-carboxamidoisoquinoline (HCQ), is a heterocyclic compound that has been the subject of scientific research for its potential applications in various fields. HCQ is a white crystalline powder that is soluble in water and organic solvents. It has been synthesized using various methods, and its synthesis method is an important aspect of its research.

Mechanism Of Action

HCQ exerts its biological effects through various mechanisms, including the inhibition of enzymes involved in the production of reactive oxygen species, the modulation of signaling pathways involved in inflammation and cell survival, and the induction of cell death in cancer cells. HCQ has been shown to inhibit the activity of various enzymes, including NADPH oxidase, xanthine oxidase, and cyclooxygenase-2. It has also been shown to modulate various signaling pathways, including the NF-κB pathway and the PI3K/Akt pathway.

Biochemical And Physiological Effects

HCQ has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of oxidative stress and inflammation. HCQ has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspases. HCQ has been shown to modulate oxidative stress and inflammation through the inhibition of reactive oxygen species and the modulation of cytokine production.

Advantages And Limitations For Lab Experiments

HCQ has various advantages and limitations for lab experiments. Its advantages include its low toxicity, its solubility in water and organic solvents, and its ability to inhibit various enzymes and signaling pathways. Its limitations include its limited stability in solution, its potential for non-specific binding to proteins, and its potential for interference with other compounds in biological samples.

Future Directions

There are various future directions for the research on HCQ. These include the development of new synthesis methods for HCQ, the identification of new biological targets for HCQ, and the optimization of HCQ for clinical use. The development of new synthesis methods for HCQ could lead to the production of more efficient and cost-effective methods for the synthesis of HCQ. The identification of new biological targets for HCQ could lead to the discovery of new applications for HCQ in the treatment of various diseases. The optimization of HCQ for clinical use could lead to the development of new drugs that are more effective and less toxic than current drugs.

Synthesis Methods

HCQ can be synthesized using various methods, including the Pinner reaction, the Skraup reaction, and the condensation reaction. The Pinner reaction involves the reaction of isoquinoline with an acid chloride in the presence of a Lewis acid catalyst to form the corresponding amide. The Skraup reaction involves the reaction of aniline with glycerol and sulfuric acid to form a quinoline derivative, which can then be oxidized to HCQ. The condensation reaction involves the reaction of 2-hydroxybenzaldehyde with aniline in the presence of a base to form the corresponding Schiff base, which can then be cyclized to HCQ.

Scientific Research Applications

HCQ has been the subject of scientific research for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. HCQ has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

146515-42-6

Product Name

7-hydroxy-6-oxo-2H-isoquinoline-3-carboxamide

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

6,7-dihydroxyisoquinoline-3-carboxamide

InChI

InChI=1S/C10H8N2O3/c11-10(15)7-1-5-2-8(13)9(14)3-6(5)4-12-7/h1-4,13-14H,(H2,11,15)

InChI Key

OJUNRVBMXVTBNF-UHFFFAOYSA-N

Isomeric SMILES

C1=C2C=C(NC=C2C=C(C1=O)O)C(=O)N

SMILES

C1=C2C=C(N=CC2=CC(=C1O)O)C(=O)N

Canonical SMILES

C1=C2C=C(NC=C2C=C(C1=O)O)C(=O)N

synonyms

3-Isoquinolinecarboxamide, 6,7-dihydroxy- (9CI)

Origin of Product

United States

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